Product packaging for Cancer/testis antigen 1 (87-111)(Cat. No.:)

Cancer/testis antigen 1 (87-111)

Cat. No.: B1575016
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview and Classification of Cancer/Testis Antigens

Cancer/Testis Antigens (CTAs) represent a large family of proteins, with over 100 gene families identified, that are typically expressed in germline cells, particularly in the testes, and are aberrantly re-expressed in various types of cancer. frontiersin.orgsemanticscholar.org This restricted expression pattern is a key characteristic that distinguishes CTAs as prime targets for cancer immunotherapy, as they are recognized as foreign by the immune system when present on tumor cells. nih.gove3s-conferences.org

The defining feature of CTAs is their highly restricted expression in normal adult tissues, primarily limited to the male germ cells in the testis. e3s-conferences.orgwikipedia.org Some CTAs are also found in the placenta and at low levels in the ovaries. nih.govnih.govnih.gov This restricted expression is due to the immune-privileged nature of the testis, which limits the interaction between the immune system and these antigens. nih.gov Consequently, when these antigens are expressed by cancer cells, they can elicit both humoral (antibody-based) and cellular (T-cell mediated) immune responses. nih.govnih.gov The expression of CTAs in tumors is often heterogeneous and can correlate with tumor progression. wikipedia.org

A significant portion of CTA genes, including the gene for NY-ESO-1, CTAG1B, are located on the X chromosome, specifically in a region known as Xq28. nih.govmdpi.comwikigenes.org This region is a gene-dense area that contains clusters of CTA genes, such as the MAGE (Melanoma-Associated Antigen) family. mdpi.comwikipedia.org CTAs are broadly classified into two main categories: CT-X antigens, which are encoded by genes on the X chromosome, and non-X CTAs, which are encoded by genes on other chromosomes. nih.govmdpi.com The clustering of CTA genes on the X chromosome suggests a coordinated regulation of their expression. nih.gov

Context of NY-ESO-1 (CTAG1B) within the CTA Family

NY-ESO-1, also known as Cancer/Testis Antigen 1B (CTAG1B), is one of the most well-characterized and immunogenic members of the CTA family. nih.govesbe.com

NY-ESO-1 was first identified in a patient with esophageal squamous cell carcinoma through the SEREX (Serological analysis of recombinant cDNA expression libraries) method, which detects antigens that elicit a humoral immune response. nih.govmdpi.com Subsequent research has confirmed that NY-ESO-1 is highly immunogenic, capable of inducing both strong antibody and T-cell responses in cancer patients whose tumors express the antigen. nih.govnih.govnih.gov This potent immunogenicity has made NY-ESO-1 a primary target for the development of cancer vaccines and other immunotherapeutic strategies. nih.govfrontiersin.org

The full-length NY-ESO-1 protein consists of 180 amino acids and has a molecular weight of approximately 18 kDa. esbe.comfrontiersin.org It is encoded by the CTAG1B gene. nih.gov An identical copy of this gene, CTAG1A, also exists. sinobiological.comsinobiological.com The protein is also referred to by other names, including LAGE-2 (L antigen family member 2). wikipedia.orguniprot.org Structurally, NY-ESO-1 has a glycine-rich N-terminal region and a hydrophobic C-terminal region. frontiersin.org

FeatureDescription
Protein Name Cancer/testis antigen 1
Gene Name CTAG1B
Aliases NY-ESO-1, CT6.1, CTAG, CTAG1, ESO1, LAGE-2, LAGE2B
Molecular Weight ~18 kDa
Amino Acid Count 180

In normal adult tissues, the expression of NY-ESO-1 is predominantly restricted to the germ cells of the testis, specifically in spermatogonia and primary spermatocytes. nih.govesbe.com Expression has also been detected in the placenta. nih.govnih.gov While initial studies suggested expression in the ovary, further investigation has shown that while NY-ESO-1 mRNA may be present at low levels in the ovary, the protein itself is generally not detected. nih.govresearchgate.net

The Specificity of Cancer/Testis Antigen 1 (87-111)

Expression Profiles in Normal Tissues (Testis, Placenta, Ovary)

Spermatogonial and Primary Spermatocyte Expression

In adult males, the expression of NY-ESO-1 is highly restricted and is consistently found in the early stages of sperm development. bmj.com Specifically, its expression is maintained in spermatogonia, which are the undifferentiated male germ cells, and in primary spermatocytes, the cells that undergo the first meiotic division. nih.govbmj.comnih.gov Research has shown that NY-ESO-1 is one of several genes that are upregulated during the differentiation of spermatogonia, suggesting it may play a role in their clonal expansion. amegroups.org However, its expression is lost during the later stages of spermatogenesis, specifically after meiosis I, and it is not expressed in mature spermatids or Sertoli cells. amegroups.org This highly specific expression pattern within the testis, an immune-privileged site, is a key reason why NY-ESO-1 is considered a promising target for cancer immunotherapy. nih.govnih.gov

Embryonic Development Expression

The expression of NY-ESO-1 is not limited to adult tissues but also occurs during fetal development. bmj.com It has been detected in the developing gonads of both male and female fetuses as early as 13 to 18 weeks of gestation. bmj.comnih.gov The expression level of NY-ESO-1 peaks at around 22 to 24 weeks of fetal development before declining. bmj.comnih.gov While its expression is maintained in the spermatogonia and primary spermatocytes of the adult male, it rapidly decreases in the oogonia of the female. nih.gov

Subcellular Localization of NY-ESO-1 (Cytoplasm, Nucleus)

The location of the NY-ESO-1 protein within the cell has been a subject of investigation. Studies using specific monoclonal antibodies have shown that in cancer cell lines, such as melanoma, NY-ESO-1 is predominantly a cytoplasmic protein. nih.govnih.gov This cytoplasmic localization has also been observed in tumor specimens from patients, where staining for the protein is mainly seen in the cytoplasm of neoplastic cells. nih.govaacrjournals.org

Interestingly, the subcellular localization of NY-ESO-1 may differ depending on the cell type. For instance, in mesenchymal stem cells, NY-ESO-1 has been found to have a nuclear localization, which is in contrast to its primarily cytoplasmic expression in cancer cells. nih.gov This differential localization might be linked to its function, as its expression is downregulated when mesenchymal stem cells differentiate, suggesting a possible role in the proliferation of stem cells and cancer cells. nih.gov

Interactive Data Tables

Table 1: Expression of NY-ESO-1 in Normal Tissues

Tissue/Cell TypeExpression StatusDevelopmental StageSource
SpermatogoniaExpressedAdult nih.govbmj.comnih.gov
Primary SpermatocytesExpressedAdult nih.govbmj.comnih.gov
Fetal GonadsExpressed13-24 weeks gestation bmj.comnih.gov
Ovarian and Endometrial TissueRNA detected, protein notAdult nih.govbmj.com
Mature Mesenchymal TissuesUndetectableAdult amegroups.org

Table 2: Subcellular Localization of NY-ESO-1

Cell TypePredominant LocalizationSource
Melanoma Cell LinesCytoplasmic nih.govnih.gov
Transitional Cell CarcinomaCytoplasmic aacrjournals.org
Mesenchymal Stem CellsNuclear nih.gov

Properties

sequence

LLEFYLAMPFATPMEAELARRSLAQ

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cancer/testis antigen 1 (87-111); NY-ESO-1 (87-111)

Origin of Product

United States

Immunological Mechanisms of Cancer/testis Antigen 1 87 111 Recognition

Antigen Processing and Presentation Pathways

For an immune response to be initiated against a tumor antigen, it must first be processed and presented to T cells. This process involves the breakdown of the antigen into smaller peptides and their subsequent loading onto Major Histocompatibility Complex (MHC) molecules for display on the cell surface. mdpi.comnih.govbmj.com

Antigen Presenting Cells (APCs), with dendritic cells (DCs) being the most potent, play a central role in initiating the adaptive immune response. frontiersin.org DCs can capture tumor antigens, process them, and present the resulting peptides to T cells. frontiersin.org In the context of NY-ESO-1, DCs can take up the full-length protein, process it, and present the NY-ESO-1 (87-111) peptide to CD4+ T cells. nih.govaai.org Studies have shown that CD4+ T cells can recognize autologous DCs that have been loaded with the NY-ESO-1 protein or transfected with NY-ESO-1 cDNA, highlighting the crucial role of DCs in presenting this specific epitope. nih.govaai.org

While MHC class II molecules typically present peptides derived from exogenous proteins that are taken up by APCs, there is evidence for endogenous pathways of MHC class II presentation. frontiersin.org This means that proteins made within a cell, such as a tumor cell, can be processed and presented on MHC class II molecules. frontiersin.org This is significant because it allows for the direct recognition of tumor cells by CD4+ T cells. frontiersin.orgnih.gov Research on NY-ESO-1 has indicated the involvement of non-classical, endogenous pathways for its presentation on MHC class II. frontiersin.orgnih.gov While the classical pathway involves the endo-lysosomal system, the endogenous presentation of intracellular antigens like NY-ESO-1 can involve components of the MHC class I machinery, such as the proteasome and the transporter associated with antigen processing (TAP). nih.gov This allows tumor cells that express both NY-ESO-1 and MHC class II molecules to be directly recognized and potentially eliminated by NY-ESO-1-specific CD4+ T cells.

Major Histocompatibility Complex (MHC) Class II Binding Specificity

A key feature of the NY-ESO-1 (87-111) peptide is its ability to bind to a wide range of MHC class II molecules. This promiscuous binding is a significant advantage for its potential use in immunotherapy, as it can be recognized by a large and diverse patient population with different HLA types. nih.govaai.orgresearchgate.net

The NY-ESO-1 (87-111) peptide has been shown to bind to several common HLA-DR alleles. nih.govaai.orggenscript.com Research has specifically demonstrated its capability to bind to HLA-DRB10101, HLA-DRB10401, HLA-DRB10701, and HLA-DRB11101. nih.govaai.orggenscript.com This broad binding capacity means that a significant portion of the population expresses at least one HLA-DR molecule capable of presenting this peptide.

In addition to its binding to HLA-DR alleles, the NY-ESO-1 (87-111) peptide also binds to HLA-DP4 molecules, specifically HLA-DPB10401 and HLA-DPB10402. nih.govaai.orggenscript.comnih.gov The ability to be presented by both HLA-DR and HLA-DP molecules further increases the number of individuals who can mount a CD4+ T cell response against this epitope. nih.govaai.org

The ability of the NY-ESO-1 (87-111) peptide to bind to multiple HLA-DR and HLA-DP4 alleles is a hallmark of its promiscuous binding characteristics. nih.govaai.orgresearchgate.net This pan-MHC class II restricted nature is a significant finding, as it represents a broadly applicable tumor antigen epitope. nih.govaai.org This promiscuity is crucial for the development of peptide-based cancer vaccines, as a single peptide can be effective in a genetically diverse population. nih.govaai.org The recognition of this peptide by both Th1 and Th2 type CD4+ T cells further underscores its immunogenic potential. nih.govaai.org

Data Tables

Table 1: HLA-DR Binding of Cancer/testis antigen 1 (87-111)

HLA-DR AlleleBinding Status
HLA-DRB10101Positive nih.govaai.orggenscript.com
HLA-DRB10401Positive nih.govaai.orggenscript.com
HLA-DRB10701Positive nih.govaai.orggenscript.com
HLA-DRB11101Positive nih.govaai.orggenscript.com

Table 2: HLA-DP4 Binding of Cancer/testis antigen 1 (87-111)

HLA-DP4 AlleleBinding Status
HLA-DPB10401Positive nih.govaai.orggenscript.comnih.gov
HLA-DPB10402Positive nih.govaai.orggenscript.comnih.gov

CD4+ T-Lymphocyte Activation and Response

The peptide fragment Cancer/Testis Antigen 1 (87-111), also known as NY-ESO-1 (87-111), is a significant target in cancer immunotherapy due to its ability to elicit robust and multifaceted CD4+ T-lymphocyte responses. This region of the NY-ESO-1 protein contains epitopes that can be presented by multiple HLA class II molecules, leading to the activation of various T helper cell subsets and the orchestration of a broader anti-tumor immune attack.

Induction of Th1-Type CD4+ T Cells

The NY-ESO-1 (87-111) peptide is a potent inducer of Th1-type CD4+ T cells. nih.gov These cells are critical for cell-mediated immunity against tumors. Studies have demonstrated that vaccination with long synthetic peptides containing the 87-111 region can induce strong Th1 responses in melanoma patients. tandfonline.com This Th1 polarization is characterized by the production of pro-inflammatory cytokines that enhance the anti-tumor activity of other immune cells. The induction of Th1 cells is a key mechanism by which NY-ESO-1 (87-111) contributes to cancer immunosurveillance and the efficacy of immunotherapeutic strategies.

Induction of Th2/Th0-Type CD4+ T Cells

In addition to Th1 cells, the NY-ESO-1 (87-111) peptide can also stimulate the differentiation of Th2 and Th0-type CD4+ T cells. nih.gov While Th1 cells are primarily involved in cell-mediated cytotoxicity, Th2 cells are traditionally associated with humoral immunity. The induction of a mixed Th1/Th2 or a balanced Th0 response can be beneficial, contributing to a more comprehensive anti-tumor strategy that includes both cellular and antibody-mediated mechanisms. Research has shown that CD4+ T-cell clones specific for the 87-99 region within the larger 87-111 peptide can secrete both Th1 and Th2-prototypic cytokines. tandfonline.com This dual-polarity response highlights the versatility of the NY-ESO-1 (87-111) peptide in activating different arms of the adaptive immune system.

Secretion of Cytokines (e.g., IFN-γ, IL-5)

A hallmark of CD4+ T-cell activation by the NY-ESO-1 (87-111) peptide is the secretion of a diverse array of cytokines. Interferon-gamma (IFN-γ), a signature Th1 cytokine, is prominently produced and plays a crucial role in activating cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, as well as upregulating MHC class I expression on tumor cells, making them more susceptible to CTL-mediated killing. tandfonline.comnih.govbmj.comresearchgate.net Conversely, the secretion of Interleukin-5 (IL-5), a characteristic Th2 cytokine, can promote the development and activation of eosinophils and B cells. tandfonline.comnih.gov The production of both IFN-γ and IL-5 by NY-ESO-1 (87-111)-specific CD4+ T cells underscores the mixed Th1/Th2 response elicited by this peptide. nih.govtandfonline.com

Cytokine Secretion by NY-ESO-1 (87-111)-Specific CD4+ T Cells
CytokineT Helper Cell TypePrimary Function in Anti-Tumor ImmunityReference
IFN-γTh1Enhances CTL and NK cell activity; increases MHC class I expression on tumor cells. tandfonline.comnih.govbmj.comresearchgate.net
IL-5Th2Promotes eosinophil and B-cell development and activation. tandfonline.comnih.gov
TNF-αTh1Induces tumor cell apoptosis and enhances inflammation. tandfonline.com
IL-2Th1Promotes T-cell proliferation and differentiation. tandfonline.comnih.gov
IL-13Th2Can have pro-tumor or anti-tumor effects depending on the context. tandfonline.com

Cytotoxic Capabilities of Antigen-Specific CD4+ T Cells

Traditionally viewed as "helper" cells, a growing body of evidence reveals that CD4+ T cells specific for tumor antigens, including NY-ESO-1, can possess direct cytotoxic capabilities. nih.gov These cytotoxic CD4+ T lymphocytes (CD4+ CTLs) can recognize and lyse tumor cells that express MHC class II molecules. nih.gov Studies have shown that CD4+ CTL lines specific for NY-ESO-1 (87-111) can recognize and kill autologous antigen-presenting cells loaded with the NY-ESO-1 protein. nih.gov The cytotoxic potential of these cells is often mediated by the release of cytotoxic granules containing molecules like granzyme B. nih.gov The ability of NY-ESO-1 (87-111) to induce CD4+ T cells with direct killing capacity adds another layer to its immunotherapeutic potential, expanding the arsenal (B13267) of immune effector mechanisms against cancer.

Functional Implications of Cancer/testis Antigen 1 87 111 Within the Parent Protein Ny Eso 1/ctag1b

Broader Biological Functions of NY-ESO-1

The precise functions of NY-ESO-1 are still under investigation, but its expression pattern and interactions with other cellular components provide clues to its roles in both normal development and disease.

Involvement in Transcriptional Regulation

NY-ESO-1 is implicated in the regulation of gene expression. Mechanistically, the regulation of NY-ESO-1 itself involves multi-protein complexes that include histone deacetylase 1 (HDAC1). HDAC1 is part of repressive complexes such as HDAC1-mSin3A-NCOR1 and Dnmt3b-HDAC1-Egr1, which are involved in the negative regulation of NY-ESO-1 expression. nih.gov This suggests that NY-ESO-1 may be part of a regulatory network involving chromatin remodeling and transcriptional silencing. The expression of NY-ESO-1 can be induced by epigenetic modifying agents like decitabine, a DNA methyltransferase inhibitor, further highlighting its regulation at the transcriptional level. nih.gov

Role in Embryonic Development and Gametogenesis

The expression of NY-ESO-1 is tightly regulated and largely restricted to specific developmental stages. In normal tissues, its expression is primarily confined to the germ cells of the testis and placenta. nih.gov During embryonic development, NY-ESO-1 expression is detected in the germ cells of the testis and ovaries as early as 13 weeks, with peak expression occurring between 22 and 24 weeks, followed by a rapid decrease. nih.gov This specific temporal and spatial expression pattern strongly suggests a role for NY-ESO-1 in gametogenesis, the process of forming gametes (sperm and egg cells).

Effects on Cellular Processes

NY-ESO-1 appears to influence fundamental cellular processes such as cell differentiation and cell cycle regulation. Its expression is downregulated as mesenchymal stem cells differentiate, suggesting a potential role in maintaining the proliferative capacity of stem cells and cancer cells. nih.gov Furthermore, the presence of a conserved Pcc-1 domain within the NY-ESO-1 protein suggests a possible involvement in the regulation of cell cycle progression and growth. nih.gov

Protein-Protein Interactions and Complexes

The functional activity of NY-ESO-1 is mediated through its interactions with other proteins, forming complexes that participate in various cellular pathways.

Interaction with MAGE Family Members

NY-ESO-1 has been shown to physically interact with members of the Melanoma-associated antigen (MAGE) family of cancer-testis antigens, such as MAGE-C1. nih.gov This interaction is significant as MAGE proteins are known to be involved in the regulation of cell cycle and apoptosis. The co-expression and interaction between NY-ESO-1 and MAGE-C1 suggest a cooperative role in these critical cellular processes.

Association with Ubiquitin Ligases

There is evidence to suggest that NY-ESO-1 is associated with the ubiquitin-proteasome system. One study identified RanBP2, an E3 SUMO-protein ligase, as a co-expressed network neighbor of CTAG1B/A in certain sarcomas. nih.gov While SUMOylation is a process similar to ubiquitination, this finding points towards a potential regulation of NY-ESO-1 function or stability through post-translational modifications by ubiquitin or ubiquitin-like proteins. The regulation of NY-ESO-1 processing for antigen presentation is also governed by non-canonical ubiquitination on non-lysine sites, involving the ubiquitin receptors Rpn10 and Rpn13. nih.gov

Interactive Data Table: Key Interacting Proteins of NY-ESO-1/CTAG1B

Interacting ProteinProtein Family/ClassFunctional Implication of Interaction
HDAC1 Histone DeacetylaseNegative regulation of NY-ESO-1 transcription.
MAGE-C1 Cancer-Testis AntigenPotential cooperative role in cell cycle regulation and apoptosis.
RanBP2 E3 SUMO-protein LigasePotential regulation of NY-ESO-1 function or stability via SUMOylation.
Rpn10/Rpn13 Ubiquitin ReceptorsInvolvement in the non-canonical ubiquitination and processing of NY-ESO-1 for antigen presentation.

Post-Translational Modifications and Their Impact on Epitope Presentation

Post-translational modifications (PTMs) are crucial in regulating protein function, localization, and stability. In the context of immunology, PTMs can significantly alter how a protein is processed and presented by major histocompatibility complex (MHC) molecules, thereby influencing the nature and strength of the resulting T-cell response youtube.comyoutube.com. The expression of NY-ESO-1 itself is known to be influenced by epigenetic modifications such as DNA hypomethylation and histone acetylation, which can lead to increased protein expression in tumor cells nih.govnih.gov. However, direct evidence for specific post-translational modifications of the NY-ESO-1 protein and their impact on the presentation of the 87-111 epitope is limited.

Role of Phosphorylation, Acetylation, Glycosylation

While phosphorylation, acetylation, and glycosylation are common PTMs that can create novel epitopes or alter the immunogenicity of existing ones, specific studies detailing these modifications on the NY-ESO-1 protein are not extensively available in the current scientific literature. Mass spectrometry-based proteomics is a powerful tool for identifying such modifications youtube.comyoutube.comnih.gov. However, comprehensive mass spectrometric analyses detailing a map of phosphorylation, acetylation, or glycosylation sites on the NY-ESO-1 protein, particularly within or flanking the 87-111 epitope, have not been widely reported.

Currently, there is a lack of direct evidence to confirm that the NY-ESO-1 protein is post-translationally modified by phosphorylation, acetylation, or glycosylation and how such modifications would directly affect the processing and presentation of the 87-111 epitope.

Influence of Alternative Splicing

The gene encoding NY-ESO-1, CTAG1B, is known to undergo alternative splicing, which can result in different protein isoforms uniprot.orggenecards.orgnih.gov. It has been reported that an alternative open reading frame can lead to the production of a shorter, 58-amino-acid-long protein that is also recognized by tumor-reactive T cells nih.gov.

The impact of these splice variants on the integrity and presentation of the 87-111 epitope is a critical consideration. Depending on the splicing event, the resulting protein isoform could potentially lack the 87-111 region, or the altered protein structure could influence its processing and subsequent presentation by MHC molecules. A detailed analysis of the protein sequences of known CTAG1B splice variants is required to determine if the 87-111 epitope is conserved.

CTAG1B Splice Variant Protein Product Impact on (87-111) Epitope Reference
Canonical TranscriptFull-length NY-ESO-1 (180 aa)Contains the 87-111 epitope uniprot.orgnih.gov
Alternative Open Reading Frame58-amino-acid proteinThe 87-111 epitope is not present in this shorter isoform. nih.gov

Table 1: Known Splice Variants of CTAG1B and their Potential Impact on the Cancer/testis antigen 1 (87-111) Epitope. This table summarizes the known protein products resulting from CTAG1B gene splicing and whether the 87-111 epitope is expected to be present.

Research Methodologies for Studying Cancer/testis Antigen 1 87 111

In Vitro Assays for Epitope Binding and T-Cell Activity

In vitro assays are fundamental in characterizing the immunogenic properties of the CTAG1B (87-111) peptide. These assays directly measure the peptide's ability to bind to Major Histocompatibility Complex (MHC) molecules and to activate T-cells, providing crucial data on its potential to elicit an anti-tumor immune response.

Peptide-MHC Binding Assays

The initial step in T-cell recognition is the binding of the antigenic peptide to an MHC molecule on the surface of an antigen-presenting cell (APC). Peptide-MHC binding assays are therefore critical for determining the potential of CTAG1B (87-111) to be presented to T-cells. These assays typically involve incubating the peptide with purified, soluble MHC class II molecules, such as various HLA-DR and HLA-DP alleles. aai.org The binding affinity is often measured through competitive assays, where the CTAG1B (87-111) peptide competes with a labeled reference peptide known to bind to the specific MHC molecule. aai.org The concentration of the CTAG1B (87-111) peptide that inhibits 50% of the binding of the labeled peptide (IC50) is then determined, providing a quantitative measure of its binding affinity. aai.org Strong binding to multiple HLA alleles, a characteristic of promiscuous epitopes, suggests that the peptide could be immunogenic in a broad patient population. nih.gov

ELISPOT Assays for Cytokine Production (IFN-γ, IL-5)

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells in response to a specific antigen. nih.govnih.gov In the context of CTAG1B (87-111), this assay is pivotal for assessing the activation of both CD4+ and CD8+ T-cells. nih.govnih.gov The assay involves culturing peripheral blood mononuclear cells (PBMCs) or isolated T-cells with the CTAG1B (87-111) peptide. nih.gov T-cells that recognize the peptide will become activated and secrete cytokines, such as interferon-gamma (IFN-γ) and interleukin-5 (IL-5). rndsystems.comaai.org IFN-γ is a key cytokine in the anti-tumor immune response, produced by Th1 CD4+ and CD8+ effector T-cells, while IL-5 is associated with Th2 responses. nih.govaai.org The secreted cytokines are captured by specific antibodies coated on the surface of a microplate well, and subsequent detection steps result in the formation of colored spots, each representing a single cytokine-producing cell. rndsystems.com The number of spots provides a quantitative measure of the antigen-specific T-cell response. nih.gov Studies have demonstrated significant IFN-γ production by T-cells from cancer patients when stimulated with the promiscuous NY-ESO-1 peptide (87-111). nih.gov

Table 1: ELISPOT Assay Findings for CTAG1B (87-111)

Finding Cytokine Measured Cell Type Significance
High IFN-γ production upon stimulation IFN-γ Patient T-cells Indicates a strong Th1-type anti-tumor response. nih.gov
Measures responses below 1 in 100,000 cells IFN-γ, IL-5 T-cells Demonstrates the high sensitivity of the assay. rndsystems.com
Used to monitor vaccine efficacy IFN-γ T-cells Concordance with humoral response makes it a useful monitoring tool. amegroups.org
Can assess responses to different epitopes IFN-γ, Granzyme B Splenocytes Allows for comparison of immunogenicity between different peptides. nih.gov

T-cell Proliferation and Cytotoxicity Assays

Beyond cytokine production, it is crucial to determine if CTAG1B (87-111)-specific T-cells can proliferate and kill tumor cells. T-cell proliferation assays, often using flow cytometry to track cell division, measure the expansion of antigen-specific T-cell populations upon stimulation with the peptide. criver.com Cytotoxicity assays, such as the chromium-51 (B80572) release assay, directly assess the ability of activated T-cells to lyse target cells that are presenting the CTAG1B (87-111) peptide on their surface. nih.gov These assays provide direct evidence of the functional capacity of the induced T-cell response. bmj.com Studies have shown that T-cells engineered to recognize specific cancer/testis antigen epitopes exhibit powerful cytotoxic activity against cancer cell lines in vitro. bmj.com

Cellular Models for Antigen Processing and Presentation

To understand how CTAG1B (87-111) is naturally processed and presented by APCs to initiate an immune response, researchers utilize various cellular models. These systems provide a more physiologically relevant context compared to in vitro binding assays.

Use of Dendritic Cells for Antigen Loading and Transfection

Dendritic cells (DCs) are the most potent APCs and play a central role in initiating T-cell responses. bmj.com In research settings, DCs are often generated from patient or healthy donor monocytes and are then "loaded" with the CTAG1B (87-111) peptide or the full-length NY-ESO-1 protein. nih.govresearchgate.net This loading can be achieved by simple incubation, where DCs take up the exogenous antigen. researchgate.net Alternatively, DCs can be transfected with DNA or mRNA encoding the NY-ESO-1 antigen, allowing for endogenous processing and presentation of epitopes, including the 87-111 fragment. nih.govnih.gov These antigen-loaded DCs are then co-cultured with T-cells to assess the induction of antigen-specific responses. researchgate.net The ability of these DCs to stimulate T-cell proliferation and cytokine secretion is a key indicator of the immunogenicity of the CTAG1B (87-111) epitope in a more natural context of antigen presentation. researchgate.net

Autologous Antigen-Presenting Cell Systems

Autologous systems, where APCs and T-cells are derived from the same individual, are considered the gold standard for studying T-cell responses to tumor antigens. nih.gov This approach avoids the complications of allogeneic (non-self) immune reactions. In this setup, a patient's own APCs, such as DCs or B-cells, are used to present the CTAG1B (87-111) peptide or the full-length NY-ESO-1 protein to their own T-cells. nih.govashpublications.org This can be achieved by pulsing the APCs with the peptide or by transfecting them with the antigen's genetic material. nih.govashpublications.org The subsequent T-cell response, measured by proliferation, cytokine release, or cytotoxicity, provides a highly personalized assessment of the immunogenicity of the CTAG1B (87-111) epitope. aai.org Research has demonstrated that NY-ESO-1 (87-111)-specific CD4+ T-cell lines from cancer patients can recognize autologous APCs loaded with the protein or transfected with NY-ESO-1 cDNA. nih.gov

Immortalized Cell Lines in Research Studies

The study of the Cancer/testis antigen 1 (CTAG1) fragment, specifically the NY-ESO-1 (87-111) peptide, heavily relies on in vitro systems that utilize immortalized cell lines to model antigen presentation and subsequent T-cell recognition. While a single, universal cell line is not exclusively used, research methodologies commonly employ specific types of cell lines that can effectively present this MHC class II-restricted epitope to CD4+ T-cells.

A primary method involves the use of autologous (patient-derived) Epstein-Barr virus-immortalized B-cell lines (EBV-LCL) or other B-lymphoblastoid cell lines (BLCLs) as antigen-presenting cells (APCs). pnas.org These cells can be pulsed with the synthetic NY-ESO-1 (87-111) peptide and then co-cultured with T-cells to assess epitope-specific activation, proliferation, and cytokine release. pnas.org

Another critical tool in this research is the T2 cell line . pnas.orgnih.govnih.gov T2 cells are a human T-B cell hybrid line that has a mutation in the Transporter associated with Antigen Processing (TAP). This defect makes them deficient in presenting endogenous antigens via MHC class I molecules. However, they express stable, "empty" HLA-A2 molecules on their surface, making them ideal for exogenous peptide-loading assays. pnas.orgnih.gov Researchers use T2 cells pulsed with specific peptides to confirm the reactivity of cytotoxic T-lymphocytes (CTLs) against a defined epitope. Although NY-ESO-1 (87-111) is primarily a class II epitope, related research on other NY-ESO-1 peptides, such as the HLA-A2 restricted 157-165 epitope, extensively uses the T2 cell line to validate T-cell responses. nih.govnih.gov

Furthermore, studies often involve transfecting cell lines with plasmids containing the full-length NY-ESO-1 cDNA. nih.gov These transfected cells then process the full antigen endogenously and present its various epitopes, including the 87-111 region, on their MHC molecules. This approach allows researchers to study how naturally processed and presented epitopes are recognized by T-cells. While specific immortalized lines used for this transfection are not always detailed, suitable host cells are chosen based on their expression of relevant HLA alleles.

The table below summarizes immortalized cell lines mentioned in the context of Cancer/Testis Antigen research, highlighting their roles.

Cell LineTypeTypical Application in CT Antigen Research
T2 TAP-deficient T-B cell hybridUsed as target cells in peptide-pulsing assays to validate T-cell epitope recognition, particularly for HLA-A2 restricted peptides. pnas.orgnih.govnih.gov
EBV-LCL / BLCL Epstein-Barr virus-immortalized B-cellsUsed as autologous antigen-presenting cells (APCs) pulsed with peptides to stimulate and measure T-cell responses. pnas.org
Jurkat Human T lymphoblastOften used as a parental line for engineering reporter cells that express specific T-cell receptors (TCRs) to study antigen recognition. bpsbioscience.com
HEK293T Human embryonic kidneyA common, easily transfectable cell line used for cloning and expressing TCRs from reactive T-cells for functional screening. researchgate.net
SK-MEL-37 Melanoma cell lineAn example of a tumor cell line naturally expressing NY-ESO-1 and the appropriate HLA allele (HLA-A*0201+), used as a target for lysis by specific T-cells. nih.gov
UPCI-MEL-136.1 Melanoma cell lineAn example of an NY-ESO-1 negative tumor cell line used as a negative control in cytotoxicity assays. nih.gov

Future Directions and Research Gaps in the Understanding of Cancer/testis Antigen 1 87 111

Advanced Characterization of Epitope Variants and Allele-Specific Recognition

A critical area of future research involves the in-depth analysis of variants of the 87-111 epitope and their specific recognition by different human leukocyte antigen (HLA) alleles. The HLA system is highly diverse among individuals, and this diversity dictates which peptide fragments are presented to the immune system. Understanding how minor changes in the 87-111 peptide sequence affect its binding to various HLA molecules is crucial for developing broadly effective cancer vaccines and T-cell therapies.

Research in this area will likely involve:

Sequencing and Identification: Systematically identifying naturally occurring variants of the 87-111 epitope in tumor samples from a diverse patient population.

Binding Assays: Conducting comprehensive studies to determine the binding affinity of these variants to a wide range of HLA class II alleles.

T-Cell Recognition Studies: Assessing the ability of T-cells from different individuals to recognize and respond to these epitope variants when presented by various HLA alleles. This will help in creating a matrix of immunogenic variant-allele pairs.

This line of inquiry will enable the design of more personalized and effective immunotherapies that account for the genetic diversity of both the tumor and the patient.

Detailed Elucidation of Antigen Processing and Presentation Dynamics within APCs

The journey of the Cancer/Testis Antigen 1 from a full-length protein within a cancer cell to the 87-111 peptide fragment presented on the surface of an antigen-presenting cell (APC) is a complex process. nih.gov A deeper understanding of these dynamics is essential for optimizing the immune response.

Future research will focus on:

Proteasomal and Lysosomal Degradation: Investigating the specific enzymes and pathways involved in the breakdown of the NY-ESO-1 protein that lead to the generation of the 87-111 epitope. nih.govmdpi.com

Peptide Trafficking and Loading: Tracking the movement of the generated peptides within the APC and the mechanisms of their loading onto MHC class II molecules in the endosomal-lysosomal compartment. researchgate.net

Influence of the Tumor Microenvironment: Examining how factors within the tumor microenvironment, such as hypoxia or nutrient deprivation, affect the efficiency of antigen processing and presentation by APCs.

Unraveling these intricate cellular processes will provide valuable insights into potential bottlenecks in the anti-tumor immune response and suggest strategies to enhance the presentation of this key epitope.

Investigation of Downstream Signaling Pathways in Activated CD4+ T-cells

Upon recognition of the 87-111 epitope presented by an APC, CD4+ helper T-cells become activated and orchestrate a broader anti-tumor immune response. A thorough investigation into the specific signaling cascades initiated within these T-cells is a key area for future research.

Key research questions include:

T-Cell Receptor (TCR) Signaling: Characterizing the initial signaling events immediately following the engagement of the TCR with the peptide-MHC complex.

Cytokine and Chemokine Profiles: Identifying the specific profile of cytokines (e.g., IFN-γ, IL-2) and chemokines produced by CD4+ T-cells activated by the 87-111 peptide, which are crucial for recruiting and activating other immune cells like cytotoxic T-lymphocytes (CTLs) and B-cells.

Co-stimulatory and Co-inhibitory Molecule Involvement: Determining the role of various co-stimulatory (e.g., CD28, ICOS) and co-inhibitory (e.g., PD-1, CTLA-4) molecules in modulating the activation and function of these specific CD4+ T-cells.

A detailed map of these signaling pathways will offer opportunities to pharmacologically modulate T-cell responses to enhance their anti-tumor efficacy and persistence.

Structural Biology of the Epitope-MHC-TCR Complex

A three-dimensional understanding of the interaction between the 87-111 epitope, the MHC class II molecule, and the T-cell receptor is fundamental to designing and engineering more potent immunotherapies. High-resolution structural analysis can provide atomic-level details of this critical recognition event.

Future structural biology efforts will likely employ techniques such as:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These methods can reveal the precise orientation and contact points between the peptide, MHC, and TCR. ebi.ac.uk Recent advances in cryo-EM have made it a powerful tool for studying such complexes. ebi.ac.uk

Computational Modeling and Simulation: Molecular dynamics simulations can provide insights into the flexibility and stability of the complex, as well as predict the effects of mutations in the peptide or TCR.

These structural insights are invaluable for the rational design of modified TCRs with enhanced affinity and specificity for the 87-111 epitope, a key strategy in adoptive T-cell therapies.

Comparative Immunogenicity and Functional Analysis with Other Cancer/Testis Antigens

Cancer/Testis Antigen 1 is part of a larger family of tumor-associated proteins known as cancer/testis antigens (CTAs). oncotarget.comnih.gov A comprehensive comparative analysis of the 87-111 epitope with epitopes derived from other CTAs will provide a broader context for its therapeutic potential.

This comparative research will involve:

Head-to-Head Immunogenicity Studies: Directly comparing the ability of the 87-111 peptide to induce T-cell responses with that of well-characterized epitopes from other prominent CTAs like MAGE-A and SSX family members. oncotarget.comnih.gov

Functional Assays: Evaluating the functional capabilities of T-cells activated by different CTA epitopes, including their cytotoxic potential, cytokine production, and ability to support other immune cells.

Prevalence and Expression Levels: Correlating the immunogenicity of different CTA epitopes with the prevalence and expression levels of their parent antigens across various cancer types. frontiersin.org

Q & A

Q. What experimental methods are recommended for detecting CTAG1 (87-111) expression in tumor tissues?

Methodological Answer:

  • Immunohistochemistry (IHC): Use validated antibodies (e.g., 13174-1-AP) at a dilution of 1:200 with Tris-EDTA buffer (pH 9.0) for heat-mediated antigen retrieval. Include controls (e.g., normal testis tissue for positive staining and antibody-blocking experiments for specificity validation) .
  • Western Blot (WB): Employ SDS-PAGE under reducing conditions and confirm protein size (~18 kDa). Use lysates from cell lines with confirmed CTAG1 expression as positive controls .
  • qRT-PCR: Design primers targeting exons 2–3 of CTAG1A/B to avoid cross-reactivity with homologous genes. Normalize data using housekeeping genes (e.g., GAPDH) .

Q. How can researchers validate the functional role of CTAG1 (87-111) in cancer progression?

Methodological Answer:

  • Knockdown Studies: Use siRNA or CRISPR/Cas9 to silence CTAG1 in cell lines (e.g., melanoma or esophageal cancer models). Assess changes in proliferation (MTT assay), migration (scratch assay), and apoptosis (Annexin V staining) .
  • Overexpression Models: Transfect CTAG1 (87-111) into non-expressing cells and evaluate oncogenic phenotypes (e.g., anchorage-independent growth in soft agar) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate CTAG1 (87-111)-specific T cell responses for immunotherapy?

Methodological Answer:

  • Antigen Presentation Assays: Co-culture HLA-matched CD8+ T cells (e.g., HLA-A*02:01-restricted) with dendritic cells pulsed with CTAG1 (87-111) peptide. Measure T cell activation via flow cytometry (CD107a/b degranulation, IFN-γ/TNF-α secretion) .
  • Tetramer Staining: Use HLA-peptide tetramers to quantify antigen-specific T cells in patient blood or tumor-infiltrating lymphocytes (TILs) .
  • In Vivo Models: Utilize humanized mice engrafted with CTAG1+ tumors to test adoptive T cell transfer or peptide vaccines .

Q. How can contradictory data on CTAG1 (87-111) expression across studies be resolved?

Methodological Answer:

  • Tumor Heterogeneity: Perform multi-region sampling of tumors and use single-cell RNA-seq to assess intra-tumoral variability .
  • Standardized Detection: Adopt consensus protocols for IHC/WB (e.g., antibody validation using knockout controls) and report staining intensity quantitatively (H-score) .
  • Meta-Analysis: Pool data from public repositories (e.g., TCGA) and apply random-effects models to account for cohort-specific biases .

Q. What strategies are effective for studying epigenetic regulation of CTAG1 (87-111)?

Methodological Answer:

  • Demethylation Experiments: Treat cells with 5-aza-2′-deoxycytidine (decitabine) and monitor CTAG1 expression via qRT-PCR. Validate using bisulfite sequencing of promoter regions .
  • Chromatin Immunoprecipitation (ChIP): Investigate histone modifications (e.g., H3K27ac) at the CTAG1 locus using antibodies against acetylated histones .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing CTAG1 (87-111) expression data?

Methodological Answer:

  • Survival Analysis: Use Kaplan-Meier curves and Cox proportional hazards models to correlate CTAG1 expression with patient outcomes (e.g., overall survival). Adjust for covariates like tumor stage and age .
  • Differential Expression: Apply Benjamini-Hochberg correction for multiple testing in RNA-seq datasets. Report fold changes with 95% confidence intervals .

Therapeutic Development

Q. How can CTAG1 (87-111) be targeted in combination therapies?

Methodological Answer:

  • Checkpoint Inhibitor Synergy: Combine CTAG1-directed vaccines with anti-PD-1/PD-L1 antibodies in preclinical models. Measure tumor regression and immune infiltration (multiplex IHC for CD8+/FoxP3+ cells) .
  • Epigenetic Priming: Pre-treat patients with low-dose decitabine to upregulate CTAG1 before administering antigen-specific T cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.